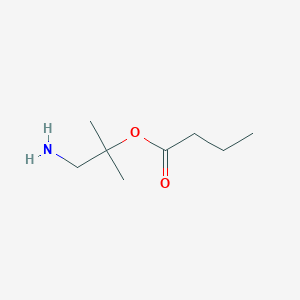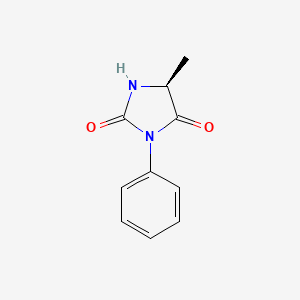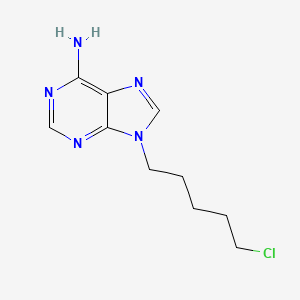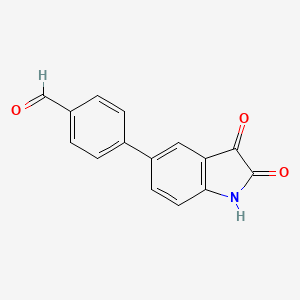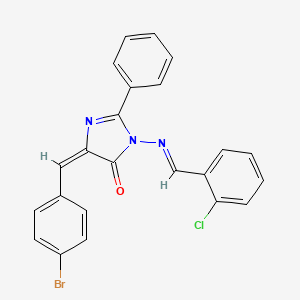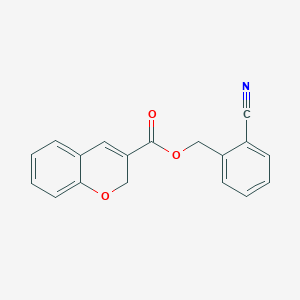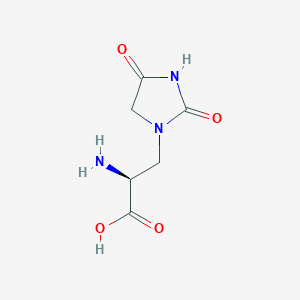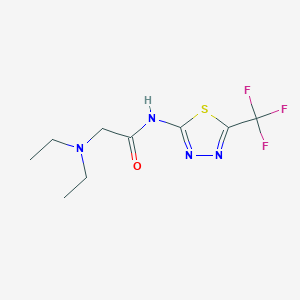
2-(Diethylamino)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that features a trifluoromethyl group attached to a thiadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of diethylamine with a suitable precursor containing the 5-(trifluoromethyl)-1,3,4-thiadiazole moiety. One common method involves the use of 2-chloro-5-(trifluoromethyl)-1,3,4-thiadiazole as a starting material, which reacts with diethylamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylamino)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Trifluoromethyl-1,2,3-triazoles: These compounds also contain a trifluoromethyl group and are used in similar applications, including pharmaceuticals and materials science.
Trifluoromethylpyridines: These compounds are used in agrochemicals and pharmaceuticals, similar to 2-(Diethylamino)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
221647-47-8 |
|---|---|
Molekularformel |
C9H13F3N4OS |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
2-(diethylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C9H13F3N4OS/c1-3-16(4-2)5-6(17)13-8-15-14-7(18-8)9(10,11)12/h3-5H2,1-2H3,(H,13,15,17) |
InChI-Schlüssel |
JXBVDNXPKJVKGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(=O)NC1=NN=C(S1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


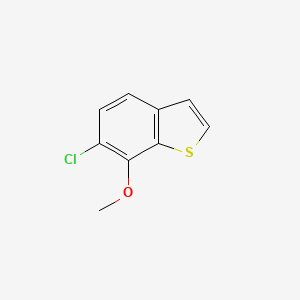
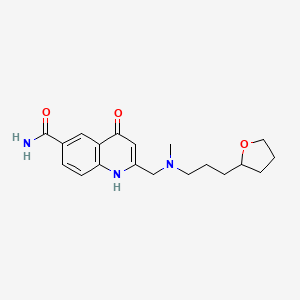

![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile](/img/structure/B12935409.png)
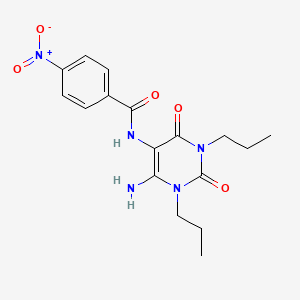
![2-Ethyl-7-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one](/img/structure/B12935422.png)
